![molecular formula C9H14O4 B13601227 2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
2-[(4E)-hex-4-en-1-yl]propanedioicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
The preparation of 2-[(4E)-hex-4-en-1-yl]propanedioic acid can be achieved through various synthetic routes. One classical method involves the reaction of chloroacetic acid with sodium carbonate to generate the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution. The nitrile group can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid . Industrially, malonic acid is produced by hydrolysis of dimethyl malonate or diethyl malonate .
Analyse Des Réactions Chimiques
2-[(4E)-hex-4-en-1-yl]propanedioic acid undergoes various chemical reactions typical of carboxylic acids. It can form amide, ester, anhydride, and chloride derivatives . Common reagents used in these reactions include alcohols, amines, and acyl chlorides. The major products formed from these reactions are esters, amides, and anhydrides .
Applications De Recherche Scientifique
2-[(4E)-hex-4-en-1-yl]propanedioic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study metabolic pathways and enzyme functionsIn industry, it is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 2-[(4E)-hex-4-en-1-yl]propanedioic acid involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in metabolic pathways, such as the citric acid cycle, where it can be converted into other intermediates. It can also act as an inhibitor of certain enzymes, affecting their activity and function .
Comparaison Avec Des Composés Similaires
2-[(4E)-hex-4-en-1-yl]propanedioic acid is similar to other dicarboxylic acids, such as oxalic acid, propionic acid, succinic acid, and fumaric acid . its unique structure, with a hex-4-en-1-yl group, distinguishes it from these compounds. This unique structure can impart different chemical and physical properties, making it suitable for specific applications that other dicarboxylic acids may not be able to fulfill .
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
2-[(E)-hex-4-enyl]propanedioic acid |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-5-6-7(8(10)11)9(12)13/h2-3,7H,4-6H2,1H3,(H,10,11)(H,12,13)/b3-2+ |
Clé InChI |
WZLHPCMSXVTARD-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CCCC(C(=O)O)C(=O)O |
SMILES canonique |
CC=CCCCC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


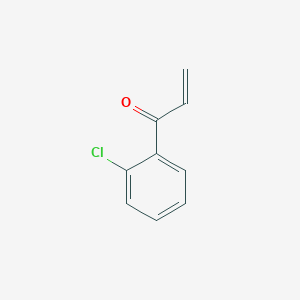

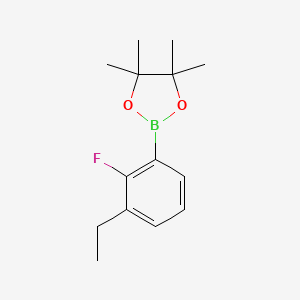
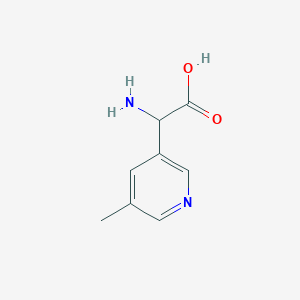
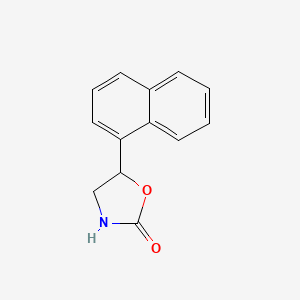


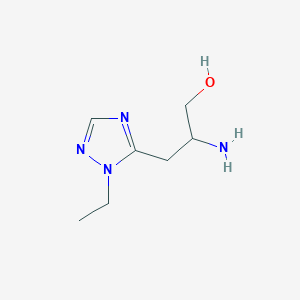


![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)



